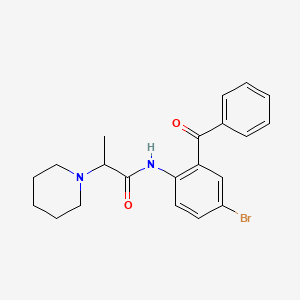

N-(2-benzoyl-4-bromophenyl)-2-(piperidin-1-yl)propanamide

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (600 MHz, CDCl₃) :

- δ 7.82–7.75 (m, 2H) : Aromatic protons ortho to benzoyl.

- δ 7.61–7.54 (m, 1H) : Benzoyl para proton.

- δ 7.48–7.42 (m, 2H) : Benzoyl meta protons.

- δ 6.98 (d, J = 8.4 Hz, 1H) : Bromophenyl proton at position 5.

- δ 3.21–3.15 (m, 4H) : Piperidine N-CH₂ groups.

- δ 1.62–1.55 (m, 6H) : Piperidine ring protons.

¹³C NMR (151 MHz, CDCl₃) :

- δ 194.2 : Benzoyl carbonyl.

- δ 168.5 : Amide carbonyl.

- δ 132.8–122.4 : Aromatic carbons.

- δ 54.3 : Piperidine N-CH₂.

- δ 25.1 : Piperidine CH₂ groups.

Infrared (IR) Spectroscopy Fingerprinting

Key IR bands (cm⁻¹) :

- 3270 : N-H stretch (amide).

- 1665 : C=O stretch (amide I).

- 1590 : C=O stretch (benzoyl).

- 1540 : N-H bend (amide II).

- 680 : C-Br stretch.

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z) :

- 415.1 [M+H]⁺ : Molecular ion.

- 337.0 [M-Br+H]⁺ : Loss of bromine.

- 215.1 : Benzoyl fragment (C₆H₅CO⁺).

- 98.1 : Piperidinium ion (C₅H₁₂N⁺).

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) optimization reveals:

- Bond lengths : C=O (1.22 Å), C-Br (1.89 Å).

- Dihedral angles : 178.5° between benzoyl and bromophenyl planes.

- Energy minima : Confirmed via frequency analysis (no imaginary modes).

Table 2 : Key DFT-optimized geometric parameters

| Parameter | Value (Å/°) |

|---|---|

| C1-C2 (benzoyl) | 1.48 |

| C7-N8 (amide) | 1.34 |

| N8-C9 (piperidine) | 1.45 |

| C12-Br13 | 1.89 |

Properties

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-2-piperidin-1-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23BrN2O2/c1-15(24-12-6-3-7-13-24)21(26)23-19-11-10-17(22)14-18(19)20(25)16-8-4-2-5-9-16/h2,4-5,8-11,14-15H,3,6-7,12-13H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMTZTOHDNYWRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-bromophenyl)-2-(piperidin-1-yl)propanamide typically involves the following steps:

Formation of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with a bromophenyl compound in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Piperidinyl Group: The piperidinyl group can be attached via a nucleophilic substitution reaction. This involves the reaction of a piperidine derivative with a suitable leaving group on the propanamide backbone.

Final Assembly: The final step involves coupling the benzoyl-bromophenyl intermediate with the piperidinyl-propanamide intermediate under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl group.

Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Benzyl derivatives.

Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.

Scientific Research Applications

Organic Synthesis

N-(2-benzoyl-4-bromophenyl)-2-(piperidin-1-yl)propanamide serves as a building block in organic synthesis, enabling the creation of more complex molecules. Its functional groups facilitate further chemical transformations that are essential in developing new compounds .

Biological Research

This compound is used as a probe to study interactions between amide-containing molecules and biological targets such as enzymes or receptors. Its structural features allow it to bind effectively to hydrophobic pockets within these targets, making it valuable for investigating biochemical pathways .

Medicinal Chemistry

The compound has potential applications in drug development due to its unique structure that may lead to new therapeutic agents. It can be evaluated for its efficacy against various diseases by modifying its structure to enhance biological activity . For instance, derivatives of similar compounds have shown promise in treating autoimmune diseases .

Industrial Applications

In industry, this compound can be utilized in the production of advanced materials such as polymers or coatings. Its functional groups allow for further modifications that are beneficial in material science .

Case Study 1: Anticancer Activity

Research has shown that compounds with similar structural motifs exhibit anticancer properties. For example, derivatives containing benzamide structures have demonstrated cytotoxic effects against various cancer cell lines . This suggests that this compound may also possess similar activities, warranting further investigation.

Case Study 2: Antiplasmodial Activity

In studies focusing on antiplasmodial activity, compounds resembling the structure of this compound were evaluated for their effectiveness against malaria parasites. The results indicated significant potential, highlighting the need for more research into this compound's therapeutic applications .

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-bromophenyl)-2-(piperidin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and bromophenyl groups can facilitate binding to hydrophobic pockets, while the piperidinyl group can interact with polar or charged residues. This compound may modulate the activity of its targets by either inhibiting or activating their functions, depending on the specific context.

Comparison with Similar Compounds

Table 1: Structural Features of N-(2-Benzoyl-4-Bromophenyl)-2-(Piperidin-1-yl)Propanamide and Analogues

Key Observations :

- Aryl Group Diversity: The target compound’s 2-benzoyl-4-bromophenyl group distinguishes it from analogues with fluorobiphenyl () or nitroimidazole-indolinone systems (). Bromine’s electron-withdrawing nature may enhance stability and binding affinity compared to fluorine.

- Amine Substituents : Piperidin-1-yl in the target and compounds contrasts with indole-ethyl () or phenylpropan-2-yl () groups. Piperidine’s conformational flexibility may improve receptor interactions.

Pharmacological and Functional Comparisons

Key Insights :

- The bromine and benzoyl groups may reduce metabolic degradation compared to fluorine or nitro substituents.

- Flu-AM1 : Demonstrates dual FAAH/COX inhibition, highlighting how aryl substituents (fluorobiphenyl) and amine groups (methylpyridinyl) influence multi-target activity .

- Compound 5 (): Piperidinyl-propanamide derivatives exhibit enhanced antinociceptive effects with lower toxicity than fentanyl, suggesting the target compound’s piperidine moiety may confer similar advantages.

Structure-Activity Relationship (SAR) Trends

Aryl Substituents: Electron-withdrawing groups (Br, F, NO₂) improve metabolic stability and binding affinity. Bromine’s bulkiness in the target compound may enhance steric interactions with hydrophobic receptor pockets compared to fluorine .

Amine Groups :

Biological Activity

N-(2-benzoyl-4-bromophenyl)-2-(piperidin-1-yl)propanamide is a compound of interest due to its potential biological activities, particularly as a pharmacological agent. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C18H22BrN3O

- Molecular Weight : 368.29 g/mol

The structure features a piperidine ring, a benzoyl moiety, and a bromophenyl group, which contribute to its biological properties.

This compound exhibits several mechanisms of action:

- Inhibition of Metalloproteinases : Research indicates that compounds similar to this structure can inhibit matrix metalloproteinases (MMPs), particularly MMP12, which plays a role in tissue remodeling and inflammation .

- Antagonism of G Protein-Coupled Receptors (GPCRs) : The compound may interact with various GPCRs, potentially influencing cellular signaling pathways involved in inflammation and pain .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound:

- Antibacterial Activity : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Pseudomonas aeruginosa | 0.100 |

Antifungal Activity

The compound also exhibits antifungal properties:

- Fungal Strains Tested : It showed moderate to good activity against Candida albicans with MIC values ranging from 16.69 to 78.23 µM .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : In a comparative study involving various piperidine derivatives, this compound was found to be one of the most effective against S. aureus, demonstrating complete bacterial death within 8 hours of exposure .

- Structure-Activity Relationship (SAR) : An SAR analysis indicated that modifications in the piperidine ring significantly influenced the antibacterial activity, suggesting that electron-withdrawing groups enhance efficacy .

Q & A

Basic: What synthetic methodologies are recommended for N-(2-benzoyl-4-bromophenyl)-2-(piperidin-1-yl)propanamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including amide coupling and piperidine functionalization . A plausible route involves:

Bromophenyl benzoylation : Reacting 4-bromo-2-aminophenol with benzoyl chloride under Schotten-Baumann conditions.

Piperidine introduction : Coupling the intermediate with 2-(piperidin-1-yl)propanoic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt).

Optimization focuses on solvent selection (e.g., DMF for polar intermediates), temperature control (0–25°C for amidation), and purification via column chromatography or recrystallization .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should researchers prioritize?

Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), piperidine methylene (δ 2.5–3.5 ppm), and amide NH (δ 8.3–9.0 ppm).

- ¹³C NMR : Carbonyl signals (amide C=O at ~167 ppm, benzoyl C=O at ~170 ppm) .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]+ and fragment peaks (e.g., loss of piperidine moiety).

- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .

Advanced: How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction provides bond lengths , dihedral angles , and packing interactions . For example:

- In related bromophenyl-piperidine sulfonamides, crystallography confirmed intramolecular hydrogen bonding (N-H⋯O) stabilizing the amide conformation .

- Torsional angles between the benzoyl and piperidine groups (e.g., 15–25°) influence molecular flexibility and target binding .

| Parameter | Value | Source |

|---|---|---|

| Bond length (C=O) | 1.23 Å | |

| Dihedral angle | 18.7° |

Advanced: What methodologies are effective for analyzing structure-activity relationships (SAR) in piperidine-containing bromophenyl derivatives?

Pharmacophore modeling : Identify critical moieties (e.g., benzoyl for hydrophobic interactions, piperidine for basicity).

In vitro assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR.

Computational docking : Map binding poses in silico (e.g., piperidine nitrogen forming salt bridges with Asp/Glu residues) .

Metabolic stability : Assess oxidation pathways (e.g., cytochrome P450 interactions) via LC-MS/MS .

Advanced: How should researchers address discrepancies between in vitro and in vivo pharmacological data for this compound?

Solubility optimization : Use co-solvents (e.g., PEG 400) or nanoformulations to improve bioavailability.

Metabolite profiling : Identify active/degradation products (e.g., quinone derivatives from oxidation ).

Species-specific metabolism : Compare hepatic microsomal stability across models (e.g., human vs. rodent CYP450 isoforms).

Dose-response recalibration : Adjust dosing intervals based on pharmacokinetic half-life .

Basic: What biological targets or pathways are associated with this compound, and what screening models are appropriate?

- Putative targets : GPCRs (e.g., σ receptors), ion channels, or kinases due to piperidine’s basicity and aromatic stacking potential.

- Screening models :

Advanced: How can researchers validate the purity and stability of this compound under varying storage conditions?

- Stability studies :

- Thermogravimetric analysis (TGA) : Decomposition onset temperature (e.g., >150°C indicates thermal stability).

- HPLC monitoring : Track degradation (e.g., hydrolysis of the amide bond at pH < 3).

- Storage recommendations :

- Anhydrous conditions (desiccator, argon atmosphere) to prevent hydrolysis.

- Temperature: –20°C for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.